3-(4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline
Description
3-(4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline is a thiazole-based aromatic amine with a complex substitution pattern. The core thiazole ring is substituted at the 4-position with a 4-methoxy-2-methylphenyl group, at the 5-position with a methyl group, and at the 2-position with an aniline moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
Molecular Formula |
C18H18N2OS |
|---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
3-[4-(4-methoxy-2-methylphenyl)-5-methyl-1,3-thiazol-2-yl]aniline |
InChI |
InChI=1S/C18H18N2OS/c1-11-9-15(21-3)7-8-16(11)17-12(2)22-18(20-17)13-5-4-6-14(19)10-13/h4-10H,19H2,1-3H3 |
InChI Key |
QXAMXQCOJFXRRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(SC(=N2)C3=CC(=CC=C3)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline typically involves the formation of the thiazole ring followed by the introduction of the aniline group. One common method is the condensation of 4-methoxy-2-methylbenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then subjected to further reactions to introduce the aniline group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Catalysts such as Lewis acids or bases may be used to facilitate the reactions. The use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also enhance the reaction efficiency.
Chemical Reactions Analysis
Nucleophilic and Electrophilic Reactions Involving the Thiazole Ring
The thiazole ring exhibits dual reactivity, acting as both a nucleophile and electrophile depending on reaction conditions.
Aniline-Driven Condensation and Diazotization
The primary amine in the aniline group participates in condensation and diazotization reactions:
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) under mild acidic conditions to form imines.
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Diazonium Salt Synthesis : Treatment with NaNO₂/HCl at 0–5°C generates diazonium intermediates, enabling coupling reactions (e.g., with β-naphthol to form azo dyes) .
Example Reaction Pathway :
Yields: >75% under optimized solvent conditions (ethanol, 60°C).
Methoxy Group Redox and Demethylation
The methoxy group undergoes oxidation and demethylation:
Reaction Optimization Insights
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve yields in SNAr reactions by stabilizing transition states.
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Temperature Control : Diazotization requires strict maintenance of 0–5°C to prevent decomposition .
This compound’s multifunctional design enables tailored modifications for applications in medicinal chemistry and materials science. Further studies are warranted to explore its catalytic and photochemical reactivity.
Scientific Research Applications
The applications of 3-(4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline are not explicitly detailed within the provided search results. However, the search results do provide some context regarding the compound and related compounds:
-
Basic Information :
- 3-(4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline has the molecular formula and a molecular weight of 310.4 g/mol .
- Synonyms include 1416346-60-5 and 3-[4-(4-Methoxy-2-methyl-phenyl)-5-methyl-thiazol-2-yl]-phenylamine .
- The IUPAC name is 3-[4-(4-methoxy-2-methylphenyl)-5-methyl-1,3-thiazol-2-yl]aniline .
-
Thiazole Derivatives and Their Applications :
- Thiazoles, in general, are a versatile moiety that contribute to the biological activity of molecules .
- Thiazole-containing compounds have displayed anticonvulsant properties . For example, one compound eliminated the tonic extensor phase and afforded 100% protection, with its activity potentially attributed to the methoxy phenyl group attached to the pyridine ring .
- Certain thiazole derivatives have demonstrated anticancer activity against cell lines such as human glioblastoma U251 cells and human melanoma WM793 cells . This activity may be due to the presence of a benzofuran ring .
- Some thiazole-pyridine hybrids have shown better anti-breast cancer efficacy than standard drugs, potentially due to the presence of an electron-withdrawing chlorine group .
- Certain compounds have exhibited anti-tubercular action, with the presence of a chloride ion (Cl)-linked phenyl group being essential for activity .
-
Related Research :
- One study focused on the synthesis, characterization, and biological activities of Schiff base compounds, specifically N,N-dimethyl-4-[(Z)-phenylimino)methyl]aniline derivatives .
- Another study synthesized N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide .
- Recent efforts have reviewed novel thiazolidin-4-one derivatives as potential anticancer agents .
-
Synthesis Process :
- A novel process exists for the preparation of [4-(2-chloro-4-methoxy-5-methylphenyl)-5-methyl-thiazolo-2-yl]-[2-cyclopropyl-1-(3-fluoro-4-methylphenyl)-ethyl]-amine, noting that the process is environment friendly, can be performed on an industrial scale, and results in a high-purity product in high yield .
Mechanism of Action
The mechanism of action of 3-(4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline involves its interaction with specific molecular targets. The methoxy and aniline groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The thiazole ring can also interact with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with 3-(4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline, enabling comparative analysis of their properties:
4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]aniline
- Molecular Formula : C₁₅H₁₁FN₂S
- Molecular Weight : 270.32 g/mol
- Key Differences: Replaces the 4-methoxy-2-methylphenyl group with a 4-fluorophenyl substituent.
- Applications : Used in crystallographic studies due to its planar structure .
4-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}aniline
- Molecular Formula : C₁₃H₁₁N₃OS
- Molecular Weight : 257.31 g/mol
- Key Differences : Features an oxadiazole ring instead of thiazole and a thiophene substituent. The oxadiazole’s electron-deficient nature contrasts with the electron-rich thiazole, influencing reactivity in coupling reactions .
Isostructural Thiazole-Triazole Derivatives (Compounds 4 and 5 in )
- General Formula : C₂₃H₁₇ClF₂N₆S (example)
- Key Differences : Incorporate fluorophenyl and triazolyl groups. These compounds exhibit isostructural packing with triclinic symmetry and partial planarity, suggesting similar crystallographic behavior to the target compound .
Oxazolone Derivatives (e.g., 4-[(3-Methoxyanilino)methylidene]-2-phenyl-1,3-oxazol-5(4H)-one)
- Molecular Formula : C₁₈H₁₄N₂O₃
- Molecular Weight : 306.32 g/mol
- Key Differences : Replaces thiazole with an oxazolone ring. The planar geometry and π-π stacking interactions in oxazolones highlight how heterocycle choice impacts solid-state packing .
Comparative Data Table
Biological Activity
3-(4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline, identified by its CAS number 97035823, is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationship (SAR) insights.
Chemical Structure and Properties
The compound features a thiazole ring fused with an aniline moiety and a methoxy-substituted phenyl group. Its molecular formula is with a molecular weight of 318.41 g/mol . The structural representation is critical for understanding its interaction with biological targets.
Antitumor Activity
Recent studies have highlighted the anticancer properties of thiazole derivatives, including this compound. The presence of the methoxy group and the thiazole ring contributes to its cytotoxic effects. Notably, similar thiazole compounds have shown significant activity against various cancer cell lines, suggesting that modifications in their structure can enhance their effectiveness.
- Case Study : A derivative with a similar structure exhibited an IC50 value of 1.61 µg/mL against cancer cell lines, indicating potent cytotoxicity . This suggests that 3-(4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline may possess comparable or enhanced activity.
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives has been documented extensively. Compounds with similar structures have demonstrated activity against multidrug-resistant bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Research Findings : A recent study indicated that thiazole derivatives could inhibit bacterial growth effectively, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range . This positions 3-(4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline as a candidate for further antimicrobial studies.
Structure-Activity Relationship (SAR)
The SAR analysis provides insights into how modifications to the chemical structure influence biological activity.
| Structural Feature | Effect on Activity |
|---|---|
| Methoxy Group (–OCH3) | Increases lipophilicity, enhancing cell membrane permeability and bioactivity. |
| Thiazole Ring | Essential for anticancer and antimicrobial properties; facilitates interaction with target proteins. |
| Aniline Moiety | Contributes to binding affinity to biological targets due to amino functionalities. |
The mechanisms by which 3-(4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline exerts its effects are likely multifaceted:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and cancer progression .
- Induction of Apoptosis : Thiazole derivatives may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Disruption of Cellular Processes : By interfering with nucleic acid synthesis or protein function, these compounds can halt the proliferation of cancerous cells.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 3-(4-(4-Methoxy-2-methylphenyl)-5-methylthiazol-2-yl)aniline, and how can reaction conditions be optimized?
- Methodological Answer : A two-step synthesis is typical:
Thiazole Core Formation : Condensation of substituted acetophenone derivatives with thiourea or thioamides under acidic conditions (e.g., HCl/EtOH) to form the thiazole ring .
Aniline Coupling : Suzuki-Miyaura or Ullmann coupling to introduce the aniline moiety, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) .
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Optimization Strategies :
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Temperature Control : Maintain 80–100°C during thiazole formation to avoid side reactions.
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Catalyst Screening : Test PdCl₂(dppf) for improved coupling efficiency .
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Yield Improvement : Use excess aryl halide (1.2–1.5 eq) in coupling steps .
Table 1 : Synthetic Routes and Yields
Step Reagents/Conditions Yield (%) Reference Thiazole Formation HCl/EtOH, 90°C, 12h 65–75 Aniline Coupling Pd(PPh₃)₄, Na₂CO₃, DMF, 100°C 50–60
Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?
- Methodological Answer :
- 1H/13C NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and methoxy groups (δ ~3.8 ppm). Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
- X-ray Crystallography : Resolve crystal packing and confirm substituent orientations (e.g., dihedral angles between thiazole and phenyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ and fragmentation patterns .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Systematic Replication : Reproduce assays under standardized conditions (e.g., fixed pH, temperature, cell lines) to isolate variables .
- Meta-Analysis : Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., solvent effects) .
- Structure-Activity Relationship (SAR) : Introduce targeted modifications (e.g., methoxy → hydroxyl substitution) to assess functional group contributions .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR) or receptors. Prioritize flexible docking for thiazole ring adaptability .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD < 2 Å indicates stable binding) .
- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
Q. What experimental designs evaluate the compound’s environmental stability and ecotoxicology?
- Methodological Answer :
- Photodegradation Studies : Expose to UV light (λ = 254 nm) in aqueous solutions and monitor degradation via LC-MS. Half-life (t₁/₂) < 24 h suggests low persistence .
- Ecotoxicology Assays : Use Daphnia magna or Vibrio fischeri to assess acute toxicity (LC₅₀/EC₅₀). Compare with OECD guidelines for hazard classification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
